molecular formula C18H14O5 B2696567 (2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate CAS No. 20548-13-4

(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate

Cat. No.: B2696567
CAS No.: 20548-13-4
M. Wt: 310.305
InChI Key: SPRSMBIGWRQSGU-MFOYZWKCSA-N
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Description

(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is a synthetic intermediate of significant interest in medicinal chemistry for the construction of biologically active neoflavonoid scaffolds. This compound serves as a crucial precursor in the synthesis of analogues of calophyllolide, a natural product known for its potent pharmacological activities. Research focuses on its utility in generating libraries of compounds for screening against various therapeutic targets. The core structure is a benzylidene-benzofuranone, which is a privileged scaffold in drug discovery. Studies indicate that derivatives based on this structure exhibit a range of biological activities, primarily investigated for their potential as antiviral agents and anticancer properties . The mechanism of action for such compounds often involves the inhibition of key cellular pathways; for instance, related neoflavonoids have been shown to induce apoptosis in cancer cell lines and interfere with viral replication machinery. The presence of the acetate group at the 6-position is a critical handle for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and optimize compounds for enhanced potency, selectivity, and pharmacokinetic profiles. This makes the reagent an invaluable tool for chemists and biologists engaged in the discovery and development of new therapeutic agents, particularly within the fields of oncology and virology.

Properties

IUPAC Name

[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11(19)22-14-7-8-15-16(10-14)23-17(18(15)20)9-12-3-5-13(21-2)6-4-12/h3-10H,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRSMBIGWRQSGU-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate typically involves the condensation of 4-methoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells through modulation of signaling pathways such as NF-kB and MAPK pathways .
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against various bacterial strains. Research indicates that it disrupts bacterial cell membranes, leading to cell lysis .
  • Antidiabetic Effects : Recent studies suggest that compounds in the benzofuran class can inhibit key enzymes involved in glucose metabolism, potentially serving as therapeutic agents for diabetes management .

Biological Studies

  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially acting as a competitive inhibitor. This property is being explored for developing drugs targeting metabolic disorders .
  • Neuroprotective Effects : Preliminary research indicates that benzofuran derivatives may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Material Science

  • Organic Photovoltaics : Due to its unique electronic properties, this compound is being investigated for use in organic solar cells. Its ability to absorb light efficiently can enhance the performance of photovoltaic devices .

Case Studies

  • Anticancer Mechanism Exploration : A study published in Molecules demonstrated that (2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate exhibited cytotoxicity against MCF-7 breast cancer cells through apoptosis induction mechanisms .
  • Antimicrobial Efficacy Assessment : Research conducted by Zhang et al. (2023) evaluated the antimicrobial activity against MRSA strains and found that the compound significantly reduced bacterial growth at low concentrations, indicating its potential as a new antibiotic .

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substitution Patterns on the Benzylidene Moiety

The benzylidene group’s substitution significantly alters electronic and steric properties. Key analogs include:

Compound Name Substituents on Benzylidene 6-Position Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-methoxyphenyl Acetate 354.34 Enhanced solubility via acetate; planar Z-configuration
">(2Z)-2-(2,4-Dimethoxybenzylidene)-...-6-yl methanesulfonate 2,4-dimethoxyphenyl Methanesulfonate 390.37 Increased electron density; sulfonate enhances stability
">(2Z)-2-(Pyridin-3-ylmethylidene)-...-6-yl 4-methoxybenzenesulfonate Pyridin-3-yl 4-Methoxybenzenesulfonate 409.06 Heteroaromatic substitution; potential for coordination chemistry
">(2Z)-2-(2,5-Dimethoxyphenylmethylidene)-...-6-yl methanesulfonate 2,5-dimethoxyphenyl Methanesulfonate 392.40 Steric hindrance from adjacent methoxy groups; altered π-stacking

Key Observations :

  • Electron-Withdrawing Groups : Sulfonate esters () improve thermal stability and solubility but reduce nucleophilicity.
  • Heterocyclic Substitutions : Pyridinyl groups () introduce hydrogen-bonding and metal-coordination capabilities, broadening applications in catalysis or bioactivity.

Substituent Effects on the Benzofuran Core

Variations at the 6-position modulate steric and electronic interactions:

Compound (Evidence) 6-Position Substituent Impact
Target Compound Acetate Moderate solubility; ester hydrolysis susceptibility
">Methyl 2-[[(2Z)-2-(4-tert-butylphenylmethylidene)-...-6-yl]oxy]acetate Methoxyacetate Increased lipophilicity due to tert-butyl; extended half-life
">(2Z)-6-[2-(4-Chlorophenyl)-2-oxoethoxy]-...-3-one 4-Chlorophenoxy ketone Enhanced electrophilicity; potential for cross-coupling reactions

Key Observations :

  • Acetate vs. Sulfonate : Acetates (e.g., target compound) are more labile under basic conditions, whereas sulfonates () resist hydrolysis.

Stereochemical and Crystallographic Considerations

The (2Z)-configuration is conserved across analogs to maintain conjugation. For example:

  • In , the Z-configuration ensures planarity between the benzofuran and dimethoxyphenyl groups, confirmed via SHELXL refinement .
  • Deviations (e.g., E-isomers) would disrupt π-conjugation, reducing UV absorption intensity, as noted in studies using WinGX for crystallographic analysis .

Biological Activity

(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate, a compound with a complex structure, has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H17NO6C_{19}H_{17}NO_6, with a molecular weight of approximately 355.3 g/mol. The compound features a benzofuran moiety, which is known for various pharmacological properties. The presence of the methoxyphenyl group contributes to its biological activity by enhancing its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzofuran possess antimicrobial properties against various pathogens. For instance, compounds containing phenoxy-N-arylacetamide scaffolds have demonstrated significant antibacterial and antifungal activities .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity. Research indicates that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : Several studies have reported that benzofuran derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
  • Antidiabetic Activity : Some compounds in this class have been evaluated for their ability to lower blood glucose levels and improve insulin sensitivity, suggesting potential use in diabetes management .

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The mechanism of action often involves the modulation of specific signaling pathways associated with inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial effects of related compounds, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Studies : In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with benzofuran derivatives resulted in a significant decrease in cell viability (IC50 values around 15 µM), indicating potent anticancer activity .
  • Anti-inflammatory Mechanism : A recent investigation showed that compounds with similar structures inhibited the NF-kB signaling pathway, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6 .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntimicrobialMIC < 10 µg/mL against S. aureus
AnticancerIC50 = 15 µM in MCF-7 cells
Anti-inflammatoryInhibition of NF-kB pathway
AntidiabeticImproved insulin sensitivity

Q & A

Basic Research: Synthesis and Optimization

Q: What established synthetic methodologies are reported for (2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate, and how can reaction conditions be optimized?

A:

  • Key Method : A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is commonly employed for benzofuran derivatives. For example, NaH (60% dispersion in paraffin oil) in THF at 0°C facilitates deprotonation and subsequent coupling reactions, achieving yields >75% .
  • Optimization Parameters :
    • Catalyst : Sodium hydride (NaH) enhances nucleophilic substitution efficiency.
    • Solvent : Dry THF minimizes side reactions.
    • Temperature : Controlled cooling (0°C) stabilizes intermediates.
  • Critical Step : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product purity.

Basic Research: Structural Confirmation

Q: Which spectroscopic and crystallographic techniques are most reliable for confirming the Z-configuration and molecular geometry of this compound?

A:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry. For analogous benzylidene-benzofurans, SCXRD confirmed the Z-configuration with C=O···C-H interactions stabilizing the planar structure .
  • Spectroscopy :
    • NMR : 1^1H NMR shows deshielded vinyl protons (δ 7.8–8.2 ppm) characteristic of Z-isomers.
    • IR : Strong absorption at 1720–1740 cm1^{-1} confirms the ester and ketone groups.

Advanced Research: Biological Activity Profiling

Q: What in vitro models are used to evaluate the bioactivity of this compound, and how do structural modifications influence observed effects?

A:

  • Assay Models :
    • Antioxidant : DPPH radical scavenging assays (IC50_{50} values compared to ascorbic acid).
    • Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} ranges of 10–50 µM for benzofuran analogs .
  • Structure-Activity Relationships (SAR) :
    • Substituent Effects : Electron-donating groups (e.g., 4-methoxy) enhance radical scavenging but reduce cytotoxicity .
    • Acetate Group : Hydrolysis to the free phenol (in vivo) may modulate bioavailability .

Advanced Research: Analytical Method Development

Q: How can co-elution issues in HPLC analysis of this compound and its synthetic intermediates be resolved?

A:

  • Column Selection : Use a C18 reverse-phase column with a polar embedded phase (e.g., Zorbax Eclipse Plus) to improve separation.
  • Mobile Phase : Gradient elution (acetonitrile/water with 0.1% formic acid) enhances peak resolution.
  • Detection : UV-Vis at 254 nm (for aromatic systems) coupled with MS/MS fragmentation confirms identity .

Advanced Research: Addressing Data Contradictions

Q: How should researchers reconcile discrepancies in reported biological activities of structurally similar benzofuran derivatives?

A:

  • Systematic Comparison :
    • Substituent Analysis : Compare compounds with varying substituents (e.g., 4-chloro vs. 4-methoxy) to isolate electronic/steric effects .
    • Assay Conditions : Normalize data for cell line variability, incubation time, and solvent (DMSO vs. ethanol).
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities to targets like COX-2 or EGFR .

Advanced Research: Stability and Degradation

Q: What are the dominant degradation pathways of this compound under physiological conditions, and how can stability be improved?

A:

  • Degradation Pathways :
    • Ester Hydrolysis : Rapid conversion to the phenolic form in plasma (t1/2_{1/2} < 2 hours) .
    • Photooxidation : UV light induces ring-opening via singlet oxygen mechanisms.
  • Stabilization Strategies :
    • Prodrug Design : Replace the acetate with a more stable group (e.g., pivalate).
    • Formulation : Encapsulation in liposomes or cyclodextrins reduces hydrolysis .

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